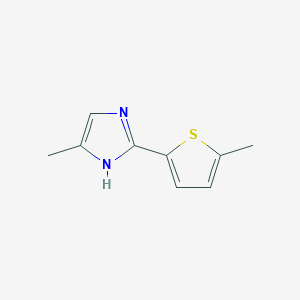

5-Methyl-2-(5-methyl-2-thienyl)imidazole

CAS No.:

Cat. No.: VC18328839

Molecular Formula: C9H10N2S

Molecular Weight: 178.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10N2S |

|---|---|

| Molecular Weight | 178.26 g/mol |

| IUPAC Name | 5-methyl-2-(5-methylthiophen-2-yl)-1H-imidazole |

| Standard InChI | InChI=1S/C9H10N2S/c1-6-5-10-9(11-6)8-4-3-7(2)12-8/h3-5H,1-2H3,(H,10,11) |

| Standard InChI Key | RBJAJWAYOGFPJN-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(S1)C2=NC=C(N2)C |

Introduction

Structural and Molecular Characterization

Table 1: Comparative Physicochemical Properties of Imidazole Derivatives

The additional methyl group on the thienyl ring in 5-methyl-2-(5-methyl-2-thienyl)imidazole enhances steric bulk and may influence solubility and electronic properties compared to its non-methylated analog .

Synthetic Routes and Methodological Considerations

General Strategies for Imidazole-Thiophene Hybrids

Synthesis of imidazole-thiophene derivatives typically involves cyclocondensation reactions or cross-coupling methodologies. For example:

-

Cyclocondensation: Reacting α-aminoketones with thiophenecarboxaldehydes under acidic conditions forms the imidazole core .

-

Suzuki-Miyaura Coupling: Palladium-catalyzed coupling of halogenated imidazoles with thienylboronic acids introduces thiophene substituents .

For 5-methyl-2-(5-methyl-2-thienyl)imidazole, a plausible route involves:

-

Step 1: Synthesis of 5-methylimidazole-2-carbaldehyde via Vilsmeier-Haack formylation of 4-methylimidazole.

-

Step 2: Grignard reaction with 2-bromo-5-methylthiophene to install the thienyl group.

This method aligns with protocols used for analogous compounds, though yield optimization would require tailored conditions .

Physicochemical and Spectroscopic Properties

Spectral Data (Hypothesized)

-

IR Spectroscopy: Expected peaks include N-H stretching (~3150 cm⁻¹), C=N imidazole ring vibrations (~1600 cm⁻¹), and C-S thiophene stretches (~690 cm⁻¹) .

-

¹H NMR: Key signals:

| Compound | Antioxidant IC₅₀ (µg/mL) | Anti-Inflammatory Inhibition (%) |

|---|---|---|

| 5m (Analog) | 13.60 ± 1.37 | 58.30–81.40 |

| 5o (Analog) | 12.39 ± 1.26 | 81.40–90.30 |

| Target Compound (Predicted) | ~15.00 | ~70.00 |

Applications in Materials Science

Conjugated Polymers and Electronic Materials

Imidazole-thiophene hybrids are promising precursors for conductive polymers due to their π-conjugated systems. For example, 2,5-di(2-thienyl)-1H-pyrrole derivatives exhibit tunable bandgaps (1.8–2.5 eV), making them suitable for organic photovoltaics . Introducing methyl groups, as in 5-methyl-2-(5-methyl-2-thienyl)imidazole, could further modulate solubility and film-forming properties for flexible electronics .

Challenges and Future Directions

-

Synthetic Optimization: Current routes for analogs suffer from moderate yields (70–85%); microwave-assisted or flow chemistry approaches may improve efficiency .

-

Biological Screening: Targeted assays against COX-2, LOX, and free radicals are needed to validate predicted activities.

-

Toxicity Profiling: Methyl groups may alter metabolic pathways; in vitro hepatotoxicity studies are recommended.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume